Nifurprazine

Description

Contextualization within the Nitrofuran Class of Antimicrobial Agents

Nifurprazine is classified as a nitrofuran, a class of synthetic broad-spectrum antimicrobial agents first introduced in the 1940s and 1950s. plos.org These compounds are characterized by a 5-nitrofuran ring, which is essential to their biological activity. Nitrofurans are prodrugs, meaning they are activated within the target microbial cell. plos.org This activation is carried out by bacterial enzymes known as nitroreductases, which reduce the nitro group to generate reactive intermediates. plos.orgwikipedia.org These highly reactive molecules are then able to damage multiple cellular targets, including ribosomal proteins, DNA, and key metabolic pathways like the citric acid cycle, leading to the inhibition of bacterial growth or cell death. wikipedia.org This multi-targeted mechanism of action is thought to contribute to a low rate of acquired bacterial resistance. wikipedia.org

The nitrofuran class includes several compounds that have been used in medicine, such as Nitrofurantoin (B1679001) for urinary tract infections and Furazolidone for gastrointestinal infections. plos.orgnih.gov this compound shares this core chemical structure and general mechanism but has its own distinct profile of activity and use. ncats.io Like other nitrofurans, it exhibits a broad spectrum of activity that includes Gram-positive and Gram-negative bacteria, as well as certain protozoa.

Historical Perspective of this compound Research and Development Status

The research and development of this compound have primarily focused on its application in veterinary medicine as a topical antibacterial and a trypanocidal agent for treating animal diseases. ncats.io Historically, this compound and similar nitrofurans were utilized in livestock and aquaculture to manage infections caused by pathogens like E. coli and Salmonella.

A significant area of research has been its efficacy against trypanosomes, the protozoan parasites responsible for diseases like Chagas disease and sleeping sickness. Studies identified this compound as a potent derivative against Trypanosoma cruzi and Trypanosoma brucei in laboratory cultures. ncats.io Research demonstrated its ability to inhibit key parasitic enzymes, such as trypanothione (B104310) reductase (TR). ncats.io

Despite its promising antimicrobial and antiparasitic properties, the development of this compound for widespread use, particularly in food-producing animals, has been halted. Concerns arose regarding the potential for its metabolites to leave residues in animal-derived food products. nih.gov Studies indicated that residues of nitrofuran drugs could pose health risks, including potential carcinogenic effects. dvm360.com Consequently, regulatory bodies in numerous regions, including the European Union and the United States, have prohibited the use of nitrofurans in animals intended for food production. wikipedia.orgdvm360.com This has relegated this compound primarily to a compound for laboratory research and limited, non-food animal applications. Its approval year for any formal therapeutic use remains unknown. ncats.io

Detailed Research Findings

Research into this compound has yielded specific data on its bioactivity, particularly its effectiveness against parasitic protozoa.

Table 1: In Vitro Efficacy of this compound against Trypanosoma cruzi

| Compound | IC₅₀ Value (μM) | Note |

|---|---|---|

| This compound | 2.0 | IC₅₀ represents the concentration required to inhibit 50% of the parasite population. |

Table 2: Enzyme Inhibition and Parasite Growth Inhibition by this compound

| Concentration | Target | Effect |

|---|---|---|

| 100 µM | Trypanothione Reductase (TR) | 72% inhibition of enzyme activity. ncats.io |

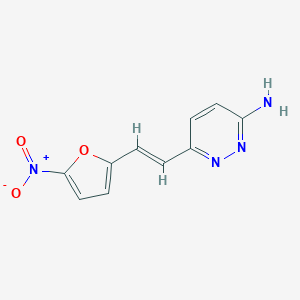

Structure

3D Structure

Properties

IUPAC Name |

6-[2-(5-nitrofuran-2-yl)ethenyl]pyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c11-9-5-2-7(12-13-9)1-3-8-4-6-10(17-8)14(15)16/h1-6H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWLRMBWIWKFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C=CC2=CC=C(O2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862715 | |

| Record name | 6-[2-(5-Nitrofuran-2-yl)ethenyl]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614-20-6 | |

| Record name | Nifurprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1614-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Pathways and Chemical Derivatization of Nifurprazine and Analogues

General Synthetic Strategies for Nitrofuran Derivatives

General synthetic strategies for accessing nitrofuran derivatives often involve the modification of a pre-existing furan (B31954) ring or the construction of the furan ring system itself with a nitro group already in place or introduced subsequently. A common approach involves the functionalization of 5-nitro-2-substituted furans. For instance, the activation of 5-nitro-2-furancarboxylic acid is a frequently utilized step, often employing coupling reagents such as carbonyldiimidazole (CDI), followed by reaction with appropriate nucleophiles like amines to form amide bonds. chemicalbook.com This method allows for the introduction of diverse substituents at the carboxylic acid position.

Another strategy involves 1,3-dipolar cycloaddition reactions. Nitrofuran-containing propynones can act as dipolarophiles, reacting with 1,3-dipoles such as sydnones to construct new heterocyclic systems appended to the nitrofuran core, like substituted pyrazoles. google.com This route offers a convergent path to complex nitrofuran architectures.

Furthermore, the reaction of 5-nitro-2-furfural with various nucleophiles is a versatile method for generating nitrofuran derivatives. For example, reactions with (sub)phenyl/pyridyl thiosemicarbazides under conditions such as microwave irradiation have been employed to synthesize thiosemicarbazone derivatives containing the 5-nitrofuran-2-yl moiety. nih.gov

Nucleophilic substitution of a nitro group, particularly in compounds like 2,5-dinitrofuran, can also be utilized to introduce new substituents onto the furan ring. researchgate.net This can involve reactions with phenolate (B1203915) anions or other nucleophiles. researchgate.net

Table 1 summarizes some general reactions used in the synthesis of nitrofuran derivatives.

| Synthetic Method | Key Reagents/Starting Materials | Products | References |

| Amide bond formation | 5-nitro-2-furancarboxylic acid, CDI, Amines | 5-nitrofuran-2-carboxamides | chemicalbook.com |

| 1,3-Dipolar Cycloaddition | Nitrofuran-containing propynones, Sydnones | Nitrofuran-substituted pyrazoles | google.com |

| Condensation with 5-nitro-2-furfural | 5-nitro-2-furfural, Thiosemicarbazides | Nitrofuran-containing thiosemicarbazones | nih.gov |

| Nucleophilic Substitution (SNAr) | 2,5-Dinitrofuran, Nucleophiles (e.g., phenolates) | 5-Substituted 2-nitrofurans | researchgate.net |

Targeted Synthesis of Nifurprazine Analogues and Bioisosteres

The targeted synthesis of this compound analogues and bioisosteres involves designing and preparing compounds that share structural similarities with this compound, often with modifications aimed at altering their physicochemical properties or biological activity. This compound itself contains a 5-nitrofuran-2-ylvinyl group linked to a 6-aminopyridazine moiety. chembk.comresearchgate.net Therefore, synthetic efforts towards analogues often focus on modifying these core components or the linker between them.

One approach to generating analogues involves the synthesis of bioisosteres where parts of the this compound structure are replaced with chemically similar groups. For instance, a thiadiazole analogue of this compound has been synthesized, where the pyridazine (B1198779) ring is replaced by a thiadiazole ring. archive.orgconicet.gov.ar This involves constructing the thiadiazole moiety and coupling it with the 5-nitrofuran-2-ylvinyl group.

Another avenue explores derivatives of 5-nitro-2-furoic acid, which can be considered structural relatives of this compound as they share the nitrofuran core. google.com.pg Synthesis of such analogues has involved forming amide bonds between 5-nitro-2-furoic acid (or its acid chloride) and various amines, including linear, cyclic, and aromatic amines. google.com.pg These derivatives, while not directly this compound analogues in the sense of containing the pyridazine ring, represent targeted modifications of the nitrofuran pharmacophore.

The synthesis of quinazolinyl nitrofurans linked via a vinyl group also demonstrates the targeted synthesis of nitrofuran-containing heterocycles with a vinyl linker, similar to the structure of this compound. google.com These syntheses often involve coupling reactions to form the vinyl bridge and incorporating the nitrofuran and quinazoline (B50416) moieties.

The synthesis of the 6-aminopyridazine moiety, a key component of this compound, is also relevant. Methods for synthesizing 6-aminopyridazine derivatives exist, such as the reaction of malononitrile (B47326) with dichloro-substituted diazadienes. researchgate.net While these methods may not directly produce the this compound scaffold, they are fundamental to accessing the pyridazine portion for analogue synthesis.

Optimization of Chemical Synthesis Methodologies for this compound-Related Structures

Optimization efforts in the synthesis of nitrofuran derivatives often involve exploring different reaction conditions, catalysts, solvents, and temperatures. For example, microwave irradiation has been employed to accelerate reactions in the synthesis of nitrofuran derivatives like thiosemicarbazones, potentially leading to improved yields and shorter reaction times compared to conventional heating methods. nih.gov

The synthesis of 5-nitrofuran-tagged heterocyclic compounds using multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, highlights the use of convergent and potentially optimized routes to access diverse structures in a single step. researchgate.net Optimization in this context would involve fine-tuning the reaction parameters to favor the desired product formation.

For 5-nitro-2-furoic acid derivatives, different synthetic methodologies for amide bond formation have been developed, starting directly from the acid or via its acid chloride. google.com.pg Optimization here would involve comparing these different routes in terms of yield, purity, and ease of execution for specific amine coupling partners. The synthesis of a series of these derivatives was optimized with good yields. google.com.pg

In the broader field of drug synthesis, optimization of potency often involves careful attention to the spatial orientation of functional groups, electronic densities, and solubility, which are adjusted by altering substituents. archive.orgtheswissbay.ch While this relates more to the design and synthesis of analogues with improved biological profiles, the synthetic routes to these optimized structures would themselves be subject to chemical process optimization to ensure efficient production.

The development of facile synthetic approaches, such as the two-step method for fluorinated and non-fluorinated 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines, demonstrates efforts to create efficient and readily accessible routes to nitrofuran-containing compounds. researchgate.net Optimization in such cases would involve maximizing the yield and purity of the products obtained from readily available starting materials.

Molecular Mechanisms of Action of Nifurprazine and Nitrofuran Compounds

Inhibition of Microbial Respiratory Chain and Enzyme Systems

A key aspect of Nifurprazine's mechanism of action involves the inhibition of the microbial respiratory chain. ontosight.ai Beyond this direct effect on respiration, nitrofuran compounds, including this compound's related structures, are known to interfere broadly with bacterial enzyme systems. ontosight.ainih.govsci-toys.compatsnap.com This interference extends to crucial metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle, disrupting the microorganism's ability to generate energy and synthesize vital biomolecules. ontosight.aipatsnap.com

Bioreduction and Formation of Reactive Intermediates and Nitro Radicals

The activation of this compound and other nitrofurans is contingent upon their bioreduction within the target cell. ontosight.aiuni.lunih.govnih.govsci-toys.comuni.luwikipedia.orgguidetopharmacology.orgnewdrugapprovals.org This process is primarily catalyzed by bacterial intracellular flavoproteins, specifically nitroreductases (NTRs). uni.lunih.govnih.govsci-toys.comuni.luwikipedia.orgguidetopharmacology.orgnewdrugapprovals.orgnih.govplos.org The enzymatic reduction of the nitrofuran ring generates highly reactive intermediates. ontosight.aiontosight.aiuni.lunih.govnih.govuni.luwikipedia.orgnewdrugapprovals.org These intermediates include nitro-anion free radicals and hydroxylamine (B1172632) derivatives, which are central to the compounds' cytotoxic effects. nih.govnih.govuni.luwikipedia.orgnewdrugapprovals.org

Mechanisms of DNA, Protein, and Cellular Component Damage in Target Microorganisms

The reactive intermediates produced during the bioreduction of nitrofurans exert their antimicrobial effects by causing damage to essential cellular macromolecules. ontosight.aiontosight.aiuni.lunih.govnih.govsci-toys.compatsnap.com This damage includes the induction of strand breaks and the formation of adducts in bacterial DNA, thereby inhibiting replication and transcription. ontosight.ainih.gov Furthermore, these reactive species target and modify bacterial ribosomal proteins, leading to the disruption of protein synthesis. ontosight.aiuni.lunih.govnih.govsci-toys.comuni.lumdpi.com The damage is often characterized as a non-specific interaction where electrophilic intermediates covalently bind to nucleophilic sites on various cellular components. nih.govmdpi.comnih.govwikipedia.org Interference with other macromolecules and components like the cell wall has also been reported for nitrofurans. nih.govsci-toys.com

Interaction with Parasite Flavoenzymes: Lipoamide (B1675559) Dehydrogenase (LipDH) and Trypanothione (B104310) Reductase (TR)

This compound and other nitrofuran derivatives demonstrate significant interactions with flavoenzymes found in parasites, particularly Lipoamide Dehydrogenase (LipDH) and Trypanothione Reductase (TR) in species like Trypanosoma cruzi and Trypanosoma brucei. nih.govnih.govnih.gov Trypanothione Reductase is a vital enzyme unique to trypanosomatids, playing a critical role in their defense against oxidative stress. plos.orgnih.govnih.govmetabolomicsworkbench.orgecsci.co.krguidetopharmacology.org Nitrofurans can serve as substrates for these parasite flavoenzymes. nih.govnih.govmetabolomicsworkbench.org

Role as Subversive Substrates and Enzyme Inactivation

Nitrofurans function as "subversive substrates" for parasite flavoenzymes such as TR and LipDH. nih.govnih.govmetabolomicsworkbench.orgnih.gov This means that while the enzymes catalyze the reduction of the nitrofuran compounds, the resulting process is detrimental to the parasite. Although redox cycling is a primary outcome, under anaerobic conditions, nitrofuran compounds have been shown to cause irreversible inactivation of TR. metabolomicsworkbench.org Research indicates that this compound can inhibit the activity of trypanothione reductase. nih.gov

Generation of Reactive Oxygen Species (ROS) via Futile Redox Cycling

The interaction of nitrofurans with flavoenzymes like TR and LipDH involves single-electron reduction, which leads to the generation of superoxide (B77818) anions, a type of Reactive Oxygen Species (ROS). nih.govnih.govmetabolomicsworkbench.org This process is known as futile redox cycling. The reduced nitrofuran intermediate is rapidly reoxidized by molecular oxygen, producing ROS and regenerating the parent nitrofuran, allowing the cycle to continue. nih.govnih.govmetabolomicsworkbench.org This futile cycling consumes essential cofactors like NADPH and generates damaging ROS, contributing to the antiparasitic effect. metabolomicsworkbench.orguni.lu

Interference with Trypanothione Disulphide Reduction

Beyond acting as substrates for reduction and participating in redox cycling, nitrofurans can also interfere with the enzymatic reduction of trypanothione disulfide, the physiological substrate of TR. metabolomicsworkbench.org This interference disrupts the crucial trypanothione system, which is essential for maintaining the redox balance within the parasite and protecting it from oxidative damage. plos.orgecsci.co.krguidetopharmacology.org

Quantitative Data on this compound Interaction with Trypanothione Reductase

Studies have provided quantitative data on the interaction of this compound with Trypanothione Reductase. At a concentration of 100 µM, this compound caused a 72% inhibition of Trypanosoma cruzi trypanothione reductase activity. nih.gov Furthermore, this compound demonstrated potent antiparasitic effects in cell cultures, inducing 100% growth inhibition of T. brucei at a concentration of 3 µM and complete growth inhibition of T. cruzi at 10 µM. nih.gov

| Compound | Target Enzyme | Concentration | Effect on Enzyme Activity | Antiparasitic Effect (T. brucei) | Antiparasitic Effect (T. cruzi) | Source |

| This compound | Trypanothione Reductase (TR) | 100 µM | 72% inhibition | - | - | nih.gov |

| This compound | - | 3 µM | - | 100% growth inhibition | - | nih.gov |

| This compound | - | 10 µM | - | - | Complete growth inhibition | nih.gov |

Specificity and Selectivity in Antimicrobial Action

Nitrofuran compounds, including this compound, exert their antimicrobial effects primarily through the intracellular reduction of their nitro group by bacterial nitroreductases nih.govplos.orgnih.gov. This metabolic activation is crucial for their activity, leading to the formation of highly reactive intermediates that damage various essential bacterial macromolecules such as DNA, RNA, and proteins nih.govontosight.aipatsnap.com. The dependence on bacterial nitroreductases contributes significantly to the specificity of nitrofuran action, as these enzymes are present and active within susceptible microbial cells nih.govplos.org.

The selectivity of nitrofurans towards bacterial cells over host cells is attributed, in part, to the differential activity or presence of these activating nitroreductases nih.govplos.org. While mammalian cells possess some enzymes capable of reducing nitro compounds, the efficiency and pathways involved often differ from those in bacteria, leading to a lower production of toxic intermediates in host tissues frontiersin.org. This differential activation mechanism helps to minimize damage to host cells at therapeutic concentrations effective against bacteria mdpi.com.

Furthermore, the reactive intermediates generated from nitrofurans are highly reactive and can bind non-specifically to various cellular components once formed within the bacterial cell nih.govpatsnap.com. This multi-target hit mechanism, affecting multiple bacterial pathways simultaneously (e.g., DNA, RNA, protein synthesis, and metabolic enzymes), may also contribute to the lower rates of acquired bacterial resistance compared to antibiotics with single, highly specific targets nih.govpatsnap.comnih.gov. While the exact mechanism for this broad impact within the bacterial cell is still being fully elucidated, it is understood that the electrophilic intermediates react with nucleophilic sites on bacterial macromolecules nih.gov.

Research indicates that modifications to the molecular periphery of nitrofuran derivatives can influence their selectivity towards different microbial targets and species mdpi.com. This suggests that while the core nitrofuran "warhead" provides the general reactive capability upon reduction, the attached side chains can impact how effectively the compound enters specific bacterial cells or interacts with particular nitroreductases or downstream targets plos.orgmdpi.com. For example, some nitrofuran derivatives have shown potent activity against specific pathogens like Mycobacterium tuberculosis or selectivity towards Gram-positive bacteria, which can be influenced by their structural variations mdpi.comijabbr.com.

Studies on other nitrofuran compounds, such as nitrofurantoin (B1679001) and nitrofurazone, also highlight aspects of selectivity. Nitrofurantoin, commonly used for urinary tract infections, achieves high concentrations in the urine, contributing to its effectiveness against uropathogens while having minimal impact on gut flora nih.govla.gov. Nitrofurazone has been noted for its broad spectrum against Gram-positive and Gram-negative bacteria, fungi, and protozoa, acting on microbial enzyme systems bocsci.com. The selective toxicity towards pathogenic bacteria while sparing beneficial gut flora has also been hypothesized for nitrofuran derivatives like nifuroxazide (B1678864), potentially due to differences in bacterial cell wall structures and enzyme sensitivity patsnap.com.

While nitrofurans generally exhibit a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, their effectiveness can vary between species nih.govla.gov. For instance, some nitrofurans are less effective against Proteus species and Pseudomonas aeruginosa nih.govla.gov. This variability in susceptibility across different bacterial species further illustrates the concept of selectivity within the broader spectrum of nitrofuran activity.

Preclinical Pharmacological Spectrum and Biological Activities

Antibacterial Efficacy Against Diverse Pathogens

Nitrofuran derivatives are recognized for their broad-spectrum antibacterial action. The activity of compounds structurally related to Nifurprazine, such as Nifuroxazide (B1678864), has been evaluated against a variety of bacterial pathogens.

Nifuroxazide, a close structural analog of this compound, demonstrates significant efficacy against both Gram-positive and Gram-negative bacteria. chemicalbook.com Its bactericidal effects have been noted at high concentrations, while it exhibits bacteriostatic activity at lower doses. chemicalbook.com

The spectrum of activity includes key Gram-positive bacteria, such as Staphylococcus species, and a range of Gram-negative enteric pathogens. chemicalbook.com Notably, it is effective against common causes of gastrointestinal infections, including Escherichia coli, Salmonella spp., Shigella spp., Yersinia spp., Enterobacter spp., and Klebsiella spp. chemicalbook.compatsnap.com However, its activity does not extend to all bacteria, with species like Pseudomonas aeruginosa, Proteus mirabilis, and Proteus vulgaris showing resistance. chemicalbook.com

Table 1: Antibacterial Spectrum of Nifuroxazide

| Bacterial Type | Species | Susceptibility |

|---|---|---|

| Gram-Positive | Staphylococcus spp. | Susceptible |

| Gram-Negative | Escherichia coli | Susceptible |

| Gram-Negative | Salmonella spp. | Susceptible |

| Gram-Negative | Shigella spp. | Susceptible |

| Gram-Negative | Yersinia spp. | Susceptible |

| Gram-Negative | Klebsiella spp. | Susceptible |

| Gram-Negative | Enterobacter spp. | Susceptible |

| Gram-Negative | Pseudomonas aeruginosa | Not Susceptible |

| Gram-Negative | Proteus mirabilis | Not Susceptible |

The development of bacterial resistance to nitrofuran derivatives is considered to be relatively low. patsnap.com The proposed mechanism of action for this class of compounds involves multiple cellular targets, which complicates the rapid development of resistance mechanisms by bacteria. patsnap.com

The primary mechanism of action involves the reduction of the nitrofuran's nitro group by bacterial intracellular nitroreductases. nih.gov This process generates highly reactive electrophilic intermediates. patsnap.comnih.gov These intermediates can non-specifically damage various cellular components, including ribosomal proteins, and induce breaks and cross-links in bacterial DNA, thereby inhibiting the synthesis of DNA, RNA, proteins, and other critical metabolites, ultimately leading to cell death. patsnap.comnih.gov

Resistance, when it does occur, is often associated with mutations in the genes encoding the nitroreductase enzymes, such as nfsA and nfsB. nih.gov These mutations impair the activation of the nitrofuran compound within the bacterial cell. Another identified mechanism involves the action of multidrug efflux pumps, such as the OqxAB pump, which can actively transport the drug out of the bacterial cell, preventing it from reaching its intracellular targets. nih.gov

Antiparasitic Activity and Therapeutic Potential

Beyond their antibacterial properties, nitrofuran compounds have demonstrated significant activity against a range of parasitic protozoa.

Nitroheterocyclic compounds are a cornerstone in the treatment of diseases caused by trypanosomatids. nih.gov Nifurtimox (B1683997), a nitrofuran derivative, is a key therapeutic agent for Chagas disease, which is caused by Trypanosoma cruzi. nih.gov It is one of only two drugs available for treating this neglected tropical disease. nih.gov Studies have confirmed its ability to suppress parasitemia in infected murine models. nih.gov

Nifurtimox has also shown activity against Trypanosoma brucei gambiense, the parasite responsible for West African sleeping sickness. nih.gov In clinical investigations involving patients with late-stage, arseno-resistant sleeping sickness, treatment with Nifurtimox resulted in the clearance of trypanosomes from the cerebrospinal fluid. nih.gov Furthermore, recent studies have indicated that Nifuroxazide also possesses trypanocidal effects. mdpi.com

The therapeutic potential of nitrofuran derivatives extends to leishmaniasis, a disease caused by parasites of the Leishmania genus. Research has focused on repurposing Nifuroxazide and developing new analogues to combat this disease. mdpi.comnih.gov

Studies have demonstrated that Nifuroxazide and its derivatives are active against Leishmania species. mdpi.com A series of synthesized Nifuroxazide analogues were investigated for their potential against Leishmania donovani, the causative agent of visceral leishmaniasis, and Leishmania major, which causes cutaneous leishmaniasis. nih.gov Certain analogues showed significant potency, with some O-benzyl substituted derivatives identified as submicromolar active leads against L. major amastigotes. nih.gov Another analogue, a sulfonate bearing a pyridine (B92270) ring, was identified as a hit compound targeting amastigotes of both L. donovani and L. major with micromolar potencies. nih.gov

Table 2: In Vitro Activity of Selected Nifuroxazide Analogues Against Leishmania Amastigotes

| Compound | Target Species | IC₅₀ (µM) |

|---|---|---|

| Analogue 1l (Pyridine Sulfonate) | L. donovani | 3.26 |

| Analogue 1l (Pyridine Sulfonate) | L. major | 1.26 |

| Analogue 2d (O-benzyl substituted) | L. major | 0.19 |

IC₅₀ represents the half-maximal inhibitory concentration.

Related Preclinical Effects of Nitrofuran Derivatives (e.g., Nifuroxazide)

In addition to their direct antimicrobial and antiparasitic effects, recent preclinical research has uncovered a broader pharmacological profile for nitrofuran derivatives like Nifuroxazide. researchgate.netnih.gov These studies suggest potential applications in a variety of other disease contexts.

Nifuroxazide has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. researchgate.netnih.gov The mechanisms underlying these effects appear to be linked to the suppression of key signaling pathways, including STAT3, NF-κB, and TLR4. researchgate.netnih.gov By inhibiting these pathways, Nifuroxazide can decrease the production of downstream pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.netnih.gov

This activity has led to investigations into its potential benefits in conditions such as sepsis-induced organ injury, hepatic disorders, diabetic nephropathy, and ulcerative colitis. researchgate.netnih.gov Furthermore, its antiproliferative effects have been explored in various cancer models, including breast, lung, colon, and liver cancer, among others. researchgate.net In a preclinical model of schistosomiasis, Nifuroxazide was also found to significantly reduce the worm burden of Schistosoma mansoni. asm.org

Modulation of Inflammatory Pathways

There is currently no available scientific literature detailing the specific effects of this compound on inflammatory pathways. Research into its potential to modulate key signaling molecules such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), or the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway has not been published. Therefore, its capacity to influence the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) or other inflammatory mediators remains unknown.

Antioxidant Properties and Mechanisms

The antioxidant properties of this compound and its potential mechanisms of action have not been elucidated in preclinical studies. There are no available data from assays that would typically evaluate a compound's ability to scavenge free radicals, chelate metal ions, or influence the activity of endogenous antioxidant enzymes. As such, any potential role for this compound in mitigating oxidative stress is purely speculative at this time.

Antiviral Effects (e.g., Chikungunya Virus)

No studies have been published investigating the antiviral activity of this compound, including against the Chikungunya virus. Research into its ability to inhibit viral entry, replication, or other stages of the viral life cycle is absent from the scientific record. Therefore, there is no evidence to support any antiviral efficacy for this specific compound.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structural Determinants for Biological Activity

The primary pharmacophore of Nifurprazine, essential for its biological activity, is the 5-nitrofuran ring system. This group is a common feature in a class of broad-spectrum antibacterial and antiprotozoal agents. researchgate.netnih.govresearchgate.net The mechanism of action is contingent on the enzymatic reduction of the nitro group within the target organism, a process catalyzed by nitroreductases. researchgate.netmdpi.com This reduction generates highly reactive nitroso and hydroxylamine (B1172632) intermediates and ultimately radical species that are cytotoxic to the pathogen. mdpi.com

Therefore, the two principal active moieties of this compound are:

The 5-Nitrofuran Moiety: This is the core electrophilic component that undergoes bioreduction, initiating the cascade of cytotoxic events. Its presence is the primary determinant of the compound's mechanism-based activity. researchgate.netmdpi.com

Studies on various nitrofuran derivatives confirm that the charge distribution is heavily concentrated in the furan-nitro group, a key factor in its antibacterial properties. researchgate.net

While the 5-nitrofuran core is crucial for the mechanism of action, substituents on the piperazine (B1678402) ring and the linker can significantly modulate the compound's activity and selectivity. Although specific SAR studies on this compound are not extensively detailed in the public domain, general principles from related nitro-heterocyclic compounds can be inferred.

Modifications to the molecular periphery can lead to significant changes in biological outcomes. For instance, in a series of novel 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles, different substituents led to high selectivity against various bacterial pathogens. mdpi.com This highlights that even distant modifications can fine-tune the biological activity profile. The introduction of different groups can affect:

Potency: Altering lipophilicity and electronic properties can enhance or diminish the compound's ability to reach and interact with its target. For example, studies on related compounds have shown that electron-withdrawing groups can sometimes increase activity.

Selectivity: Substituents can influence the binding affinity for the target nitroreductase in pathogens versus analogous enzymes in host organisms, such as human glutathione (B108866) reductase. This is critical for minimizing host toxicity.

Pharmacokinetics: Changes to the molecular structure directly impact absorption, distribution, metabolism, and excretion (ADME) properties, which are vital for in vivo efficacy.

| Compound Series | Substituent Modification | Impact on Activity/Selectivity |

| 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles | Varied substituents at the 3-position of the oxadiazole ring. | Differences in the molecular periphery led to high selectivity against different ESKAPE pathogens. mdpi.com |

| Isatin-Nitrofuran Hybrids | Hybridization of 5-nitrofuran with different isatin (B1672199) scaffolds. | Resulted in compounds with potent activity against MRSA and good safety profiles. researchgate.net |

The three-dimensional structure of this compound is critical for its interaction with biological targets. Conformational analysis focuses on the spatial arrangement of atoms and the rotational freedom around single bonds, particularly in the linker between the nitrofuran ring and the piperazine moiety.

Studies on structurally related nitro-heterocyclic compounds have shown that the molecule often maintains coplanarity from the nitro-heterocyclic moiety through the hydrazide region, with flexibility introduced at other points. The relative orientation of different parts of the molecule, described by dihedral angles, can significantly influence binding to a target enzyme. For some receptor antagonists, specific low-energy conformations, such as those involving intramolecular π-stacking, are believed to represent the bioactive conformation. nih.gov

For this compound, the flexibility of the piperazine ring and its linker allows it to adopt various conformations. The specific "bioactive conformation" required for optimal binding to its target, such as trypanothione (B104310) reductase, is a key area of investigation. The conformational flexibility of the side chain is thought to play a crucial role in inducing conformational changes in the target enzyme, which is essential for its inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use calculated molecular descriptors (representing physicochemical properties like electronic, steric, and hydrophobic features) to predict the activity of new or untested compounds.

This compound has been included in datasets used to develop QSAR models for antibacterial agents. For example, 'inductive' QSAR descriptors, derived from the electronegativities and covalent radii of atoms, have been used to differentiate between compounds with and without antibacterial activity. Such models are valuable for virtual screening and guiding the synthesis of more potent analogues. nih.gov While specific QSAR models focused solely on this compound derivatives are not widely published, the methodologies are broadly applied to nitrofurans and other antimicrobial agents to understand which structural properties are most influential. nih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, the primary target in trypanosomes is trypanothione reductase (TR), an enzyme essential for the parasite's redox balance and absent in humans. mdpi.com

Docking studies on TR reveal a large binding site that can accommodate various inhibitors. This compound is known to act as a "subversive substrate" for TR, meaning it binds to the active site and undergoes reduction, thereby hijacking the enzyme's function to produce toxic radicals. Docking simulations help to visualize how this compound fits into the TR active site, identifying key interactions with amino acid residues.

Studies on other inhibitors targeting TR have identified key residues for binding, such as His461, which is involved in catalysis. nih.gov Docking of nitrofuran derivatives into related nitroreductases suggests that the nitrofuran group is often positioned near a flavin mononucleotide (FMN) cofactor, allowing for the electron transfer necessary for its activation. mdpi.com The interaction often involves π-stacking between the nitrofuran ring and the FMN molecule. mdpi.com

Theoretical Chemistry Approaches (e.g., Quantum Chemistry Methods)

Quantum chemistry methods provide a deeper understanding of the electronic structure and reactivity of molecules like this compound. These calculations are fundamental to understanding its mechanism of action, which is based on its redox properties.

Methods such as Density Functional Theory (DFT) and semi-empirical methods are used to calculate key electronic parameters:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For nitroaromatic compounds, the energy of the LUMO is particularly important as it relates to the molecule's ability to accept an electron. A lower LUMO energy indicates a greater ease of reduction, which is the initiating step in the bioactivation of this compound.

Electrostatic Potential: Mapping the electrostatic potential onto the molecular surface reveals the charge distribution and identifies electron-rich and electron-poor regions. This is vital for understanding potential non-covalent interactions with the target enzyme. nih.gov

Conformational Energies: Quantum mechanical calculations can determine the relative energies of different conformers, helping to identify the most stable and likely bioactive shapes of the molecule. nih.gov

Computational studies on nitrofurans confirm that the distribution of charge is concentrated on the furan-nitro group, which directly relates to its reactivity and antibacterial properties. researchgate.net

Analysis of Stereoelectronic Properties and Electrostatic Potentials

The arrangement of electrons within a molecule and the resulting electrostatic field are fundamental to its chemical reactivity. For nitroaromatic compounds, these properties are key determinants of their biological action.

Electrostatic Potential: The molecular electrostatic potential (MEP) is a valuable descriptor for understanding how a molecule will interact with other charged or polar species. researchgate.net It provides a map of the electron density, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net For nitroaromatic compounds, the area around the nitro group is typically characterized by a strong negative electrostatic potential due to the high electronegativity of the oxygen atoms. This region is a likely site for electrophilic attack. Conversely, other parts of the molecule may exhibit positive potentials, indicating susceptibility to nucleophilic attack. researchgate.net

In a study on the related compound nifuroxazide (B1678864), density functional theory (DFT) calculations were used to generate molecular electrostatic potential maps. ijpsr.com These maps revealed that the nitro group and the carbonyl oxygen were the most significant regions of negative potential, suggesting their importance in intermolecular interactions. ijpsr.com Although specific MEP values for this compound are not published, a similar distribution of electrostatic potential is expected due to its structural similarity to other nitrofurans.

Table of Related Compound Names

| Compound Name |

| This compound |

| Nifuroxazide |

| Pyrazine |

| Prazosin |

Redox Behavior Predictions of the Nitro Group

The biological activity of nitroheterocyclic compounds is often linked to the reduction of the nitro group. researchgate.net This process can lead to the formation of reactive intermediates that are responsible for the compound's therapeutic effects.

The redox potential of a molecule is a measure of its tendency to accept or donate electrons. For nitroaromatic compounds, the energy of the lowest unoccupied molecular orbital (LUMO) is often correlated with their reduction potential. researchgate.net A lower LUMO energy indicates that the molecule is more easily reduced.

Quantitative structure-activity relationship (QSAR) studies on various nitroaromatic compounds have demonstrated a strong correlation between their biological activity and their reduction potentials. researchgate.netnih.gov For instance, the mutagenic potency of many nitroaromatics is linked to the ease of reduction of the nitro group. researchgate.net

While specific electrochemical data for this compound is not available in the reviewed literature, studies on similar compounds provide insight. For example, the electrochemical reduction of nifuroxazide has been shown to be a critical factor in its biological activity. ijpsr.com Computational models have been developed to predict the reduction potentials of nitroaromatic compounds, though the accuracy can be challenging, especially for compounds with complex structures. mdpi.com The reduction of the nitro group typically proceeds in a stepwise manner, forming various reactive species. researchgate.net

Metabolism and Pharmacokinetic Research in Preclinical Models

Metabolic Pathways of Nifurprazine and Nitrofuran Compounds

The metabolism of nitrofuran compounds is characterized by the rapid biotransformation of the parent drug, primarily centered around the reduction of the 5-nitro group. nih.gov This process is so extensive that the parent compounds are often unstable and have a short half-life in vivo, making their detection in tissues challenging. nih.gov Consequently, the focus of metabolic research is often on the stable and more persistent metabolites.

The principal metabolic pathway for nitrofurans involves the reduction of the nitro group, which can subsequently lead to the cleavage of the furan (B31954) ring. nih.gov This reductive process is a key activation step, transforming the prodrug into a pharmacologically active form. nih.gov While specific pathways can vary between different nitrofuran analogues, a common theme is the formation of open-chain nitrile metabolites and other derivatives. nih.gov For instance, the metabolism of the related compound nifurtimox (B1683997) has been shown to result in at least 14 distinct metabolites, underscoring the complexity of this process. nih.gov

In addition to reduction, other biotransformation reactions such as oxidation and nucleophilic attack by thiol-containing molecules have been observed in preclinical models of nitrofuran metabolism. nih.gov These pathways contribute to the diverse array of metabolites that can be formed. It is noteworthy that the metabolism of some nitrofurans, like nifurtimox, does not appear to be mediated by the typical cytochrome P450 enzyme systems that are responsible for the metabolism of many other drugs. nih.gov

The table below summarizes the major metabolites identified for several key nitrofuran compounds, which serve as markers for detecting their use.

| Parent Nitrofuran Compound | Major Tissue-Bound Metabolite | Abbreviation |

| Furazolidone | 3-amino-2-oxazolidinone | AOZ |

| Furaltadone | 3-amino-5-morpholinomethyl-2-oxazolidinone | AMOZ |

| Nitrofurantoin (B1679001) | 1-aminohydantoin | AHD |

| Nitrofurazone | Semicarbazide | SEM |

This table illustrates the relationship between parent nitrofuran compounds and their corresponding stable metabolites, which are often the primary targets for analytical detection in preclinical and food safety studies.

Formation and Stability of Metabolites in Biological Systems

Following administration, nitrofuran parent compounds are rapidly metabolized, leading to the formation of various metabolites. A crucial aspect of this process is the generation of reactive intermediates that can covalently bind to cellular macromolecules, including proteins. nih.gov This binding results in the formation of tissue-bound metabolites that are far more stable and persistent than the parent drug, with half-lives that can extend for several weeks. nih.gov

The stability of these metabolites is a significant finding from preclinical research. Studies have shown that these tissue-bound residues are remarkably stable, not only during prolonged frozen storage of tissues but also during conventional cooking processes. nih.gov This persistence underscores the importance of monitoring for these metabolites in food safety contexts.

The formation of these stable metabolites is a direct consequence of the initial reductive activation of the nitrofuran molecule. For example, in vitro studies with nifurtimox have demonstrated that its biotransformation by nitroreductases leads to the formation of pharmacologically active open-chain nitriles. nih.gov This conversion is considered a key step in its mechanism of action. nih.gov Furthermore, the instability of the parent compound in biological matrices like urine and feces has been confirmed in preclinical models, further shifting the analytical focus towards the stable metabolites. nih.gov

The table below details the stability of nitrofuran metabolites under different conditions, as observed in preclinical research.

| Metabolite | Condition | Stability Finding |

| AOZ, AMOZ, AHD, SEM | Frozen Storage (-20°C) | No significant reduction in concentration over 8 months in pig liver and muscle. |

| AOZ, AMOZ, AHD, SEM | Cooking (Frying, Grilling, Roasting) | 67-100% of residues remained, indicating high resistance to heat. |

| Nifurtimox | Human Urine and Feces (ex vivo) | Unstable, with formation of reductive metabolites. nih.gov |

This table highlights the significant stability of the major nitrofuran metabolites in various preclinical testing scenarios.

Redox Metabolism and Its Role in Drug Action and Fate

The biological activity of this compound and other nitrofurans is intrinsically linked to their redox metabolism. The central event is the enzymatic reduction of the nitro group, a process known as redox cycling. nih.gov This bioactivation is primarily carried out by nitroreductase enzymes found in target organisms. nih.gov

There are two main types of nitroreductases involved in this process:

Type I Nitroreductases: These enzymes are oxygen-insensitive and catalyze a two-electron reduction of the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. These electrophilic species are believed to be responsible for the antimicrobial effects by reacting with cellular nucleophiles.

Type II Nitroreductases: These are oxygen-sensitive enzymes that perform a one-electron reduction of the nitro group, forming a nitro radical anion. nih.gov

In the presence of oxygen, this nitro radical anion can transfer its electron to molecular oxygen, regenerating the parent nitrofuran compound and producing a superoxide (B77818) radical. This process, known as futile cycling, can lead to significant oxidative stress within the cell. nih.gov Under anaerobic conditions, however, the nitro radical anion can undergo further reduction to the active hydroxylamine derivative. nih.gov

Analytical Methodologies for Nifurprazine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating a mixture into its individual components. nih.gov For nifurprazine analysis, its high efficiency in separation makes it indispensable, particularly when dealing with complex matrices like biological fluids or pharmaceutical formulations. nih.govbg.ac.rs

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) stands out as a highly sensitive and specific method for the determination of this compound (often referred to as nifuroxazide (B1678864) in research literature). nih.govnih.govnih.gov This hyphenated technique combines the powerful separation capabilities of HPLC with the precise detection and structural elucidation provided by MS/MS. ijpsjournal.com

A key application of HPLC-MS/MS is in pharmacokinetic studies, where it is used to measure drug concentrations in biological samples like plasma and tissue. nih.govresearchgate.netnih.gov Researchers have developed and validated HPLC-MS/MS methods that are specific, reproducible, precise, and accurate. nih.govnih.gov These methods can achieve high sensitivity, with limits of quantification (LOQ) in the parts-per-billion (ppb) range, requiring only small sample volumes. nih.govresearchgate.net For instance, a validated method successfully quantified nifuroxazide in mouse plasma and brain tissue, demonstrating the ability to detect concentrations as low as 1.0 ng/mL in plasma and 2.0 ng/g in brain tissue. nih.gov The sample preparation is often straightforward, involving simple protein precipitation before analysis. nih.gov

The specificity of the MS/MS detector, operating in Multiple Reaction Monitoring (MRM) mode, ensures that the analyte is distinguished from other potentially interfering peaks in the sample matrix. mdpi.comijper.org This makes HPLC-MS/MS a robust tool for accurately quantifying this compound in complex biological environments. nih.govnih.gov

Table 1: HPLC-MS/MS Method Parameters for Nifuroxazide Analysis

| Parameter | Finding | Source(s) |

| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | nih.govresearchgate.netnih.gov |

| Application | Pharmacokinetic studies; Quantification in plasma and brain tissue | nih.govnih.gov |

| Sample Type | Mouse plasma, Brain homogenates | nih.govresearchgate.net |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL (plasma); 2.0 ng/g (brain tissue) | nih.gov |

| Sample Preparation | Protein Precipitation | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govmdpi.com |

Thin-Layer Chromatography (TLC) is another valuable chromatographic technique used for the analysis of this compound. researchgate.netnih.gov It is a planar chromatography method where separation occurs on a thin layer of adsorbent material. nih.gov When combined with spectrodensitometry, TLC allows for the quantitative determination of the separated compounds directly on the TLC plate.

TLC-spectrodensitometric methods have been developed for the simultaneous determination of nifuroxazide and other drugs in pharmaceutical formulations and biological fluids. researchgate.netnih.gov For example, a method was established to separate dapagliflozin (B1669812) and rosuvastatin (B1679574) using a mobile phase of ethyl acetate (B1210297) and methanol, with UV detection at 243 nm. nih.gov Such methods are validated according to ICH guidelines to ensure linearity, accuracy, and precision. nih.gov The technique has proven effective for stability-indicating assays, capable of separating the active ingredient from its degradation products. nih.gov The selectivity of TLC methods makes them suitable for quality control applications. nih.gov

Table 2: Example of a TLC-Spectrodensitometric Method

| Parameter | Finding | Source(s) |

| Technique | Thin-Layer Chromatography with Spectrodensitometric detection | researchgate.netnih.gov |

| Stationary Phase | Silica gel F254 plates | nih.gov |

| Mobile Phase Example | Ethyl Acetate : Methanol (5 : 0.1, v/v) | nih.gov |

| Detection | UV measurement at a specified wavelength (e.g., 243 nm) | nih.gov |

| Application | Simultaneous determination in dosage forms and plasma; Stability studies | nih.gov |

Spectroscopic Approaches for Characterization and Analysis

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides essential tools for the characterization and analysis of pharmaceutical compounds like this compound. nih.gov These methods can be used for both qualitative identification and quantitative measurement. nih.gov

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used, simple, and cost-effective technique for quantitative analysis in pharmaceutical settings. scholarsresearchlibrary.com The method is based on measuring the absorption of UV or visible light by a substance in solution. scholarsresearchlibrary.com this compound contains chromophore groups that absorb light in the UV-Vis region, allowing for its determination.

Studies have reported spectrophotometric methods for quantifying this compound in pharmaceutical suspensions. nih.gov One such method is based on absorbance measurements at a maximum wavelength (λmax) of 373 nm. nih.gov The UV-Vis spectrum of a compound is dependent on the solvent and pH. For instance, the analysis of barbiturates, another class of drugs, shows that scanning at different pH values (e.g., pH 13, 10, and <2) can help in identification by observing shifts in the absorbance maxima. libretexts.org The UV spectrum of nifedipine, a different drug, shows three distinct bands, and their positions can shift upon photodegradation, indicating structural changes. nih.gov This highlights the utility of UV-Vis spectroscopy in stability studies.

Table 3: UV-Vis Spectrophotometry Data for Nitrofuran Analysis

| Parameter | Finding | Source(s) |

| Technique | UV-Visible Spectrophotometry | scholarsresearchlibrary.comnih.gov |

| Application | Quantification in pharmaceutical suspensions | nih.gov |

| Reported λmax | 373 nm | nih.gov |

| Principle | Measurement of light absorbance by chromophore groups | nih.gov |

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique that has gained significant traction in the pharmaceutical industry. laborundmore.comnih.gov It measures the absorption of light in the NIR region of the electromagnetic spectrum (800–2500 nm), which corresponds to overtones and combinations of fundamental molecular vibrations. laborundmore.com This technique is particularly useful for analyzing intact solid samples like tablets and powders without any sample preparation. laborundmore.comresearchgate.net

NIR spectroscopy can be used for the rapid quantification of nifuroxazide in pharmaceutical tablets. researchgate.net Calibration models are built by correlating the NIR spectra with a reference method, allowing for fast and accurate routine analysis. researchgate.net

Hyperspectral imaging (HSI) combines conventional imaging and spectroscopy to obtain both spatial and spectral information from a sample. nih.govresearchgate.net NIR-HSI is a powerful tool for visualizing the distribution of chemical components within a sample, such as an active pharmaceutical ingredient (API) in a tablet. nih.gov This technique is non-destructive and can be integrated into production lines for in-line monitoring of product quality. nih.gov

A critical quality attribute of solid dosage forms is the uniform distribution of the API within the excipient matrix. nih.gov Non-homogeneity can significantly impact the efficacy of the drug. NIR and hyperspectral imaging are exceptionally well-suited for assessing the homogeneity of powder blends and finished products. researchgate.netnih.gov

By collecting spectra from many different points on a tablet's surface, NIR-HSI can create a chemical map that visually represents the distribution of this compound. nih.gov Statistical methods, such as calculating a homogeneity index, can then be applied to the hyperspectral data to quantitatively assess the uniformity of the mixture. nih.gov This approach allows for the discrimination between homogeneous and non-homogeneous samples, making it a valuable tool during pharmaceutical formulation development and for final product quality control. nih.govnih.gov

Electrochemical Methods (e.g., Differential Pulse Polarography, Cyclic Voltammetry)

Electrochemical methods offer sensitive and selective means for the analysis of electroactive compounds like this compound. The characteristic nitro group within the nitrofuran structure is readily reducible, making it an ideal target for electroanalytical techniques. These methods are based on measuring the current response of an analyte to a controlled potential stimulus at an electrode surface.

Differential Pulse Polarography (DPP) is a highly sensitive voltammetric technique used for the determination of trace amounts of electroactive species. In DPP, a series of potential pulses of constant amplitude are superimposed on a linearly increasing potential ramp. palmsens.comchemicool.com The current is measured twice during each pulse cycle: once just before the pulse is applied and again just before the end of the pulse. palmsens.com The difference between these two current measurements is then plotted against the potential, resulting in a peak-shaped curve where the peak height is proportional to the concentration of the analyte. palmsens.com This differential measurement effectively minimizes the contribution from non-faradaic (capacitive) currents, thereby enhancing the signal-to-noise ratio and lowering the limits of detection to the 10⁻⁸ to 10⁻⁹ M range. chemicool.com

For nitrofuran compounds structurally similar to this compound, such as nifuroxazide, DPP has been successfully employed for their determination. researchgate.net The electrochemical reduction of the nitro group at a dropping mercury electrode (DME) or other suitable electrodes provides the basis for this analysis. researchgate.net Studies on nifuroxazide have shown that the electrochemical behavior, and thus the analytical signal, is dependent on parameters like the pH of the supporting electrolyte. researchgate.net In research on nifuroxazide complexes, cyclic voltammetry in dimethylformamide (DMF) revealed two reversible reduction peaks at half-wave potentials (E₁/₂) of -0.75 V and -1.26 V, corresponding to the reduction of the NO₂ group to a hydroxylamine (B1172632) (NHOH). researchgate.net

Cyclic Voltammetry (CV) is another powerful electrochemical technique for investigating the redox properties of compounds like this compound. In CV, the potential of a working electrode is swept linearly from an initial potential to a final potential and then back again, while the resulting current is measured. The plot of current versus potential is known as a cyclic voltammogram. This technique provides information about the reversibility of the electrode reactions and can be used to study the mechanisms of redox processes. nih.gov For example, in the investigation of lansoprazole, CV was used to study the reversibility of the electrode reaction and determine the type of limiting current. nih.gov Similarly, CV studies on thiethylperazine, another pharmaceutical compound, helped to elucidate the oxidation reaction mechanism by examining the relationship between the peak current and the scan rate. nih.gov For this compound, CV can be utilized to characterize its reduction process at various electrode surfaces and under different experimental conditions.

| Parameter | Value | Conditions | Reference |

| Half-wave Potential (E₁/₂) - Peak 1 | -0.75 V | Cyclic Voltammetry in DMF | researchgate.net |

| Half-wave Potential (E₁/₂) - Peak 2 | -1.26 V | Cyclic Voltammetry in DMF | researchgate.net |

| Electrochemical Process | Reduction of NO₂ to NHOH | --- | researchgate.net |

Advanced Analytical Tools for Solid-State Research

The physical properties of a solid-state pharmaceutical, such as this compound, can significantly influence its stability and performance. Advanced analytical tools are crucial for the comprehensive characterization of these solid forms.

Total Directional Hemispherical Reflectance (THR)

Total Directional Hemispherical Reflectance (THR), also known as Directional Hemispherical Reflectance (DHR), is a non-destructive spectroscopic technique that measures the total amount of light reflected from a surface at all angles. mdpi.com The measurement is typically performed across multiple wavelength bands, often spanning from ultraviolet (UV) through visible and into the near-infrared (NIR) spectrum. mdpi.comnih.gov This technique is sensitive to changes in both the chemical composition and the physical structure of the sample surface, such as roughness and porosity. mdpi.commedical-technologies.eu

A pilot study conducted on tablets containing nifuroxazide, a nitrofuran antibiotic closely related to this compound, demonstrated the utility of THR in assessing tablet stability. mdpi.com The study compared expired and unexpired tablets, revealing statistically significant differences in their reflectance profiles. mdpi.com

| Spectral Band (nm) | Mean DHR - Unexpired Tablets | Mean DHR - Expired Tablets | Significance (p-value) | Reference |

| 335–380 | Higher | Lower | < 0.001 | mdpi.com |

| 400–540 | Higher | Lower | < 0.001 | mdpi.com |

| 480–600 | Higher | Lower | < 0.001 | mdpi.com |

| 590–720 | Higher | Lower | < 0.001 | mdpi.com |

| 700–1100 | Higher | Lower | < 0.001 | mdpi.com |

| 1000–1700 | No Significant Difference | No Significant Difference | Not significant | mdpi.com |

| 1700–2500 | Higher | Lower | < 0.001 | mdpi.com |

This interactive table is based on findings from a study on nifuroxazide tablets, a related nitrofuran compound.

The results indicated that expired tablets generally exhibited lower mean DHR values across most spectral bands, suggesting that physicochemical changes occurring during degradation can be detected by this method. mdpi.com This makes THR a promising tool for rapid and non-invasive screening of the stability of solid dosage forms like this compound tablets. mdpi.com

Computer Microtomography (X-ray Microtomography)

X-ray microtomography (XMT or micro-CT) is a powerful, non-destructive three-dimensional imaging technique that allows for the visualization and quantification of the internal structure of solid materials. pharmtech.comnih.govresearchgate.net This method has great potential for improving the understanding of the structural features of pharmaceutical solid dosage forms. pharmtech.com XMT works by acquiring a series of two-dimensional X-ray images of a sample from multiple angles, which are then computationally reconstructed to create a 3D model of the object's internal and external structure. researchgate.net

The technique provides valuable qualitative and quantitative information on various structural attributes of tablets, including:

Porosity and Pore Structure: Characterizing the size, distribution, and connectivity of pores within the tablet matrix. nih.gov

Component Distribution: Assessing the homogeneity of the active pharmaceutical ingredient (API) and excipients within the tablet. nih.gov

Coating Integrity and Thickness: Examining the uniformity and thickness of tablet coatings. pharmtech.com

Detection of Defects: Identifying internal structural defects such as cracks, capping, or lamination that are not visible externally. nih.gov

Foreign Matter Detection: Locating and identifying foreign particles, such as metal fragments, within a dosage form. pharmtech.com

While XMT offers minimal chemical resolution on its own, its ability to provide detailed 3D maps of the physical architecture of a tablet is unparalleled. nih.gov It is a valuable tool for drug product development and for ensuring the quality and consistency of the manufacturing process. researchgate.net

Application in Monitoring Physicochemical Parameters in Research Samples

Advanced analytical tools like THR and XMT are instrumental in monitoring the physicochemical parameters of pharmaceutical research samples, providing insights into their stability, quality, and performance.

The monitoring of these parameters is crucial throughout the drug development process. Physicochemical properties such as pH, temperature, and moisture can influence the stability and degradation pathways of pharmaceuticals. nih.gov Solid-state characterization techniques are essential to detect changes that may occur during manufacturing and storage. researchgate.netaurigaresearch.com

Using THR for Stability Monitoring: As demonstrated with nifuroxazide tablets, THR can be used as a rapid screening method to detect physicochemical changes in solid dosage forms. mdpi.com A significant change in the reflectance spectrum of a this compound tablet over time or under stress conditions (e.g., elevated temperature and humidity) could indicate degradation of the active ingredient or alteration of the tablet's physical structure. mdpi.comnih.gov This allows for the early detection of stability issues without destroying the sample.

Using XMT for Structural Integrity Assessment: XMT can be applied to this compound research samples to monitor changes in internal structure during stability studies. For instance, it can reveal the formation of micro-cracks or changes in porosity that might occur upon storage, which could in turn affect drug release properties. nih.gov It also allows for the detailed examination of how manufacturing process parameters, such as compaction force, affect the final tablet microstructure, including particle-particle interfaces and the potential for anisotropy in the compaction process. nih.govresearchgate.net

By combining these advanced analytical methodologies, researchers can gain a comprehensive understanding of the solid-state properties of this compound, ensuring the development of a high-quality and stable pharmaceutical product.

Future Research Directions and Therapeutic Repurposing

Elucidation of Unresolved Mechanistic Aspects

While the general antimicrobial action of nitrofurans is understood to involve reductive activation, the precise details of their mechanism remain partially unresolved, presenting a key area for future investigation. Nifurprazine is known to act on microbial enzyme systems by inhibiting acetyl coenzyme A, which interferes with the metabolism of microbial sugars. The mechanism for nitrofuran derivatives, such as nifuroxazide (B1678864), is known to involve the formation of reactive nitro radicals that can damage bacterial DNA, proteins, and other vital cellular components. patsnap.com These compounds are metabolized within bacterial cells, producing reactive intermediates that disrupt the synthesis of nucleic acids and proteins, leading to cell death. patsnap.com

However, the exact mechanisms behind the selective toxicity of some nitrofurans against pathogenic bacteria while sparing beneficial gut flora are not fully understood. patsnap.com It is hypothesized that differences in bacterial cell wall structures and enzyme sensitivities may be responsible for this selectivity. patsnap.com For this compound, its trypanocidal activity is linked to its ability to be redox-cycled by Trypanosoma cruzi lipoamide (B1675559) dehydrogenase (LipDH) and trypanothione (B104310) reductase (TR). ncats.io A deeper understanding of these specific interactions and the reasons for selective toxicity could pave the way for designing more effective and safer antimicrobial agents.

Design and Development of Novel Anti-Parasitic Agents

The demonstrated anti-parasitic activity of this compound makes its scaffold a promising starting point for the development of new therapeutic agents. guidetopharmacology.org Research has shown this compound to be effective against parasitic protozoa such as Trypanosoma brucei and Trypanosoma cruzi. ncats.io Notably, its activity against T. cruzi, the parasite responsible for Chagas disease, was found to be more potent than the standard drug, nifurtimox (B1683997).

The nitrofuran scaffold itself is a subject of active research for creating new anti-parasitic drugs. mdpi.com For instance, studies on the related compound nifuroxazide have explored the synthesis of derivatives to enhance activity against T. cruzi and Leishmania mexicana. mdpi.com A structure-activity relationship (SAR) analysis revealed that replacing the 5-nitrofuran ring with a 5-nitrothiophene ring could significantly improve trypanocidal activity, likely due to the better lipophilicity of the thiophene (B33073) heterocycle. mdpi.com Further research into synthesizing and screening this compound analogs could yield novel candidates with improved potency and selectivity against a range of parasites.

Table 1: In Vitro Anti-Parasitic Activity of this compound and Related Compounds

| Compound | Parasite | Activity Metric | Value | Reference |

|---|---|---|---|---|

| This compound | Trypanosoma cruzi | IC₅₀ | 2.0 μM | |

| Nifurtimox (Reference) | Trypanosoma cruzi | IC₅₀ | 3.0 μM | |

| This compound | Trypanosoma brucei | Growth Inhibition (100%) | 3 μM | ncats.io |

| Nifuroxazide Derivative (Nfz-24) | Trypanosoma cruzi (NINOA strain) | IC₅₀ | 6.8 μM | mdpi.com |

| Nifuroxazide Derivative (Nfz-5) | Leishmania mexicana (M379 strain) | IC₅₀ | 5.2 μM | mdpi.com |

| Nifuroxazide | Schistosoma mansoni | EC₅₀ | 8.2 - 10.8 μM | nih.govnih.gov |

Exploration of Broad-Spectrum Antimicrobial Potential and Resistance Mechanisms

This compound exhibits a broad spectrum of antimicrobial activity, effective against many Gram-positive and Gram-negative bacteria, as well as certain fungi and protozoa. An important characteristic is its reported low potential for inducing bacterial resistance. patsnap.com The multi-targeted mechanism of action of nitrofurans is believed to make it more difficult for bacteria to develop resistance quickly. patsnap.com

Despite this, the emergence of resistance remains a threat to any antimicrobial agent. nih.gov Bacterial resistance mechanisms generally fall into four main categories: limiting drug uptake, modifying the drug target, inactivating the drug, and actively pumping the drug out of the cell (efflux). nih.govfrontiersin.orgmdpi.com For nitrofurans, which are prodrugs, a key resistance mechanism involves mutations in the bacterial nitroreductase enzymes that are necessary to activate them into their cytotoxic form. nih.gov Future research should focus on continuous surveillance for resistance to this compound and further investigation into the specific molecular mechanisms that could lead to reduced susceptibility. Understanding these pathways is crucial for preserving the long-term efficacy of this class of antibiotics. nih.gov

Table 2: General Mechanisms of Bacterial Antibiotic Resistance

| Resistance Mechanism | Description | Relevance to Nitrofurans |

|---|---|---|

| Drug Inactivation/Modification | Enzymatic degradation of the antibiotic molecule. For example, β-lactamases hydrolyze β-lactam antibiotics. mdpi.comnih.gov | Resistance can occur via mutations in nitroreductase enzymes, preventing the activation of the nitrofuran prodrug. nih.gov |

| Alteration of Target Site | Modification of the bacterial component that the antibiotic targets, reducing binding affinity. nih.gov | As nitrofurans have multiple cellular targets, this mechanism is considered less likely to confer complete resistance on its own. patsnap.com |

| Reduced Permeability | Changes in the bacterial cell envelope, such as modifications to porin channels in Gram-negative bacteria, limit drug entry. nih.gov | This is a general mechanism that can contribute to reduced susceptibility to various antibiotics, including nitrofurans. |

| Active Efflux | Bacteria use transport proteins (efflux pumps) to actively remove the antibiotic from the cell. frontiersin.org | Efflux pumps can confer resistance to a broad range of compounds and could potentially reduce intracellular concentrations of this compound. |

Investigating Potential Beyond Anti-Infective Applications for Nitrofuran Scaffolds

The chemical scaffold of nitrofuran compounds is being explored for therapeutic uses that extend beyond fighting infections. wikipedia.orgnih.gov The related nitrofuran, nifuroxazide, has demonstrated potential in oncology. wikipedia.org It has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer development, leading to proposals for its use as a cancer treatment. wikipedia.org Furthermore, nifuroxazide has been shown to inhibit USP21, a deubiquitinase involved in cancer progression, which contributes to its anti-tumor effects in hepatocellular carcinoma by inducing apoptosis and inhibiting cell proliferation. wikipedia.org

In addition to oncology, the nitrofuran structure shows promise in treating metabolic disorders. One study found that nifuroxazide could improve lipid and glucose metabolism in liver cells by suppressing lipogenesis, reducing intracellular fatty acids, and inhibiting gluconeogenesis. nih.gov These findings were linked to the inhibition of the IL-6/STAT3/SOCS3 inflammatory signaling pathway. nih.gov This suggests that the nitrofuran scaffold, including potentially this compound, could be repurposed or serve as a basis for developing new drugs for metabolic diseases like non-alcoholic fatty liver disease.

Bridging Preclinical Findings to Translational Research Opportunities

Translating promising preclinical data into clinically approved therapies is a critical and challenging step in drug development. nih.gov This "bench-to-bedside" process requires rigorous validation of safety and efficacy, moving from in vitro experiments and animal models to human clinical trials. nih.govnih.gov this compound has demonstrated significant potential in preclinical studies, particularly with its potent in vitro activity against parasites like T. cruzi and T. brucei. ncats.io

The path forward for this compound would involve a structured translational research strategy. This includes comprehensive pharmacokinetic and toxicology studies in relevant animal models to establish a preliminary safety profile. Subsequently, well-designed clinical trials would be necessary to evaluate the drug's behavior in humans. The major goal of translational research is to ensure that scientific innovations have the highest possible chance of becoming safe and effective treatments that benefit society. nih.gov Given the high rate of failure for drug candidates in clinical development, a careful and methodologically sound approach is essential to bridge the gap between this compound's preclinical promise and its potential as a therapeutic agent for human diseases. nih.gov

Q & A

Q. What are the standard protocols for synthesizing and characterizing Nifurprazine in laboratory settings?

this compound (3-Acetamido-6-[2-(5-nitro-2-furyl)vinyl]pyridazine) is synthesized via condensation reactions involving nitrofuran derivatives and pyridazine intermediates. Key steps include the formation of the vinyl bridge between the nitrofuran moiety and the pyridazine ring, followed by acetylation. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For reproducibility, experimental sections should detail solvent systems, reaction temperatures, and purification methods (e.g., recrystallization) .

Q. What in vitro methodologies are used to evaluate this compound’s antimicrobial activity?

Standard protocols involve broth microdilution assays to determine minimum inhibitory concentrations (MICs) against gram-positive and gram-negative bacteria. For example, this compound exhibits MIC values of 0.5–2.0 µg/mL against Pseudomonas aeruginosa and Clostridium spp., with activity retained in the presence of pus or serum. Researchers should specify bacterial strains, culture media (e.g., Mueller-Hinton agar), and incubation conditions (e.g., 37°C, 24 hours) .

Q. How is this compound’s stability assessed under varying physiological conditions?